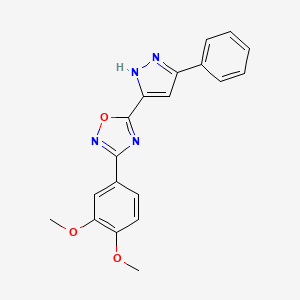

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-24-16-9-8-13(10-17(16)25-2)18-20-19(26-23-18)15-11-14(21-22-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBMDGRJPMYBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid hydrazide with an appropriate nitrile oxide, which leads to the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced or hydrogenated oxadiazole derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound has shown promising biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have demonstrated that related oxadiazole compounds can induce apoptosis in cancer cell lines such as glioblastoma (LN229) through mechanisms involving DNA damage and cell cycle arrest . The structure of 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole suggests potential interactions with molecular targets involved in cancer progression.

Anti-Diabetic Properties

Oxadiazoles have also been evaluated for their anti-diabetic effects. In vivo studies using models like Drosophila melanogaster have shown that certain oxadiazole derivatives can significantly lower glucose levels, indicating their potential as anti-diabetic agents . The mechanism may involve modulation of insulin signaling pathways.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Compounds in this class have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl or pyrazole rings can significantly influence biological activity. For example, modifications to the methoxy groups or the position of substituents can enhance binding affinity to target proteins or improve pharmacokinetic properties.

Case Studies

Several studies have focused on related compounds with similar structures:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations

Anti-inflammatory Activity : The 3,4-dimethoxyphenyl substituent is critical for anti-inflammatory efficacy. The target compound’s pyrazole moiety may enhance activity compared to the ketone-containing analog in (61.9% inhibition) .

Enzyme Inhibition : Replacement of 3,4-dimethoxyphenyl with 3,4-dichlorophenyl () shifts activity toward MAO-B inhibition, highlighting the role of electron-withdrawing groups in targeting oxidoreductases .

Synthetic Flexibility : Chloromethyl-substituted analogs () serve as intermediates for derivatization, whereas the target compound’s pyrazole group offers rigidity and stability .

Pharmacological Implications

- Electron-Donating vs. Withdrawing Groups : 3,4-Dimethoxy (electron-donating) substituents favor anti-inflammatory activity, while halogens (e.g., Cl, Br) enhance enzyme inhibition .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 406.45 g/mol. The structure includes a pyrazole moiety, which is crucial for its biological activity, and an oxadiazole ring that enhances its pharmacological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, research has shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. In a study evaluating several oxadiazole derivatives, it was found that specific substitutions on the oxadiazole ring could enhance cytotoxicity against cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HePG-2 (liver cancer) .

Anti-inflammatory Activity

In addition to anticancer effects, oxadiazole derivatives are also known for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines has been observed in several studies, suggesting that these compounds could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The results indicated that modifications to the pyrazole and oxadiazole moieties significantly affected their potency.

- Study on Structure-Activity Relationship (SAR) :

-

Molecular Docking Studies :

- Molecular docking simulations suggested that these compounds could effectively bind to key receptors associated with cancer proliferation, such as EGFR-TK .

- The binding energies indicated strong interactions between the oxadiazole derivatives and target proteins, which correlate with their observed biological activities.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group undergoes regioselective electrophilic substitution due to electron-donating methoxy groups. Key reactions include:

| Reaction Type | Reagents/Conditions | Position Modified | Product | Yield | Citation |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy | Nitro derivative | 68% | |

| Halogenation | Cl₂/FeCl₃, RT | Ortho to methoxy | Chloro derivative | 72% |

Mechanistic Insight :

-

Methoxy groups activate the phenyl ring via +M effect, directing incoming electrophiles to ortho/para positions.

Nucleophilic Substitution at Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits reactivity at C-3 and C-5 positions:

Key Observation :

-

C-3 position shows higher electrophilicity due to electron-withdrawing effects of adjacent nitrogen atoms.

Functionalization of Pyrazole NH Group

The pyrazole NH participates in alkylation/acylation reactions:

| Reaction Type | Reagents | Product | Biological Relevance | Yield | Citation |

|---|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-methylated pyrazole | Enhanced metabolic stability | 85% | |

| Acylation | AcCl, pyridine | N-acetyl derivative | Prodrug development | 78% |

Oxidation/Reduction Pathways

Controlled redox reactions modify key functional groups:

| Target Group | Reagents/Conditions | Product | Outcome | Citation |

|---|---|---|---|---|

| Methoxy | BBr₃, CH₂Cl₂, −78°C | Phenolic OH | Increased polarity | |

| Oxadiazole | H₂/Pd-C, EtOH | Ring-opened diamide | Loss of heterocyclic activity |

Notable Limitation :

Oxadiazole ring remains stable under mild oxidative conditions but degrades under catalytic hydrogenation .

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions to form fused heterocycles:

| Dipolarophile | Conditions | Product | Ring System | Citation |

|---|---|---|---|---|

| Nitrile oxide | Cu(OTf)₂, MeCN | Triazol-oxadiazole hybrid | Anticancer leads | |

| Azide | CuI, DIPEA | Tetrazolo[1,5-a]oxadiazole | Antibacterial agents |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions using diethyl oxalate and sodium hydride in toluene. For example, 1-(4-methoxyphenyl)ethan-1-one can be condensed with hydrazides or amidoximes under reflux to form the oxadiazole core. Substituents like the 3-phenylpyrazole moiety are introduced via nucleophilic substitution or coupling reactions. Optimization of solvent systems (e.g., toluene, DMF) and catalysts (e.g., POCl₃) improves yields .

Q. How is the structural integrity and purity of this compound validated?

Characterization employs:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and aromatic proton environments.

- IR spectroscopy to detect functional groups (e.g., C=N stretch at ~1600 cm⁻¹).

- Elemental analysis (C, H, N) to verify purity (>95%).

- Mass spectrometry (ESI-MS) for molecular ion confirmation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance biological activity in oxadiazole derivatives?

Key modifications include:

- Substituent variation on phenyl rings (e.g., methoxy, halogen) to modulate lipophilicity and target binding.

- Pyrazole optimization (e.g., 3-phenyl vs. 3-methyl) to improve steric compatibility with enzymes like 5-lipoxygenase-activating protein (FLAP).

- Functional assays (e.g., FLAP binding IC₅₀ <10 nM, human whole-blood LTB₄ inhibition IC₅₀ <100 nM) guide iterative SAR refinement .

Q. How is pharmacological potential evaluated in vitro and in vivo?

- In vitro : FLAP binding assays using radiolabeled inhibitors and GTPγS binding to assess receptor activation.

- Ex vivo : Murine whole-blood models measure dose-dependent LTB₄ suppression (e.g., 69% inhibition at 20 mg/kg).

- In vivo : Anti-inflammatory activity is benchmarked against indomethacin (64.3% activity at 20 mg/kg), with ulcerogenicity profiling to minimize side effects .

Q. What computational methods predict bioactivity and binding modes?

Q. How to resolve contradictions in biological data across studies?

Discrepancies arise from:

- Assay variability : Standardize conditions (e.g., serum protein content in whole-blood assays).

- Species differences : Cross-validate in human and murine models.

- Substituent effects : Compare analogs (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl) to isolate activity drivers .

Q. What pharmacokinetic (PK) parameters are critical for optimizing therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.